molecular formula C26H21ClN2O2S B2396859 3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893786-04-4

3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2396859
CAS No.: 893786-04-4
M. Wt: 460.98
InChI Key: OZJRBWKZOAFVSR-UHFFFAOYSA-N
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Description

The compound 3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione features a fused benzothieno[3,2-d]pyrimidine-dione core, substituted at position 1 with a 2,5-dimethylbenzyl group and at position 3 with a 5-chloro-2-methylphenyl moiety. This scaffold is structurally analogous to antimicrobial thieno[2,3-d]pyrimidine-dione derivatives reported in recent literature .

Properties

IUPAC Name

3-(5-chloro-2-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O2S/c1-15-8-9-16(2)18(12-15)14-28-23-20-6-4-5-7-22(20)32-24(23)25(30)29(26(28)31)21-13-19(27)11-10-17(21)3/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJRBWKZOAFVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=C(C=CC(=C4)Cl)C)SC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and applications based on available research findings.

Chemical Structure and Properties

  • IUPAC Name : 3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • Molecular Formula : C26H21ClN2O2S
  • Molecular Weight : 461.0 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of the benzothieno and pyrimidine moieties suggests potential reactivity that can be exploited in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to 3-(5-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibit significant antimicrobial activities. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be as low as 0.21 µM against pathogens like Pseudomonas aeruginosa and Escherichia coli .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. For example:

  • MTT Assay Results : Compounds within the same class showed promising cytotoxicity against human carcinoma cells, indicating potential applications in cancer therapy .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : Molecular docking studies suggest that these compounds can bind effectively to DNA gyrase, a crucial enzyme for bacterial DNA replication. The binding interactions include hydrogen bonds and pi-stacking interactions with important residues in the enzyme's active site .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antifungal Activity : One study demonstrated that derivatives exhibited antifungal activity against Candida species and other pathogenic fungi .
  • Antibacterial Activity : Another investigation focused on the antibacterial properties against clinical strains of bacteria, confirming the effectiveness of these compounds in inhibiting bacterial growth .

Data Summary Table

PropertyValue
Molecular FormulaC26H21ClN2O2S
Molecular Weight461.0 g/mol
Antimicrobial ActivityMIC = 0.21 µM against E. coli
CytotoxicityEffective against carcinoma cells
MechanismInhibition of DNA gyrase

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Impact on Bioactivity: The target compound’s 5-chloro-2-methylphenyl group may enhance antimicrobial potency by increasing electron-withdrawing effects and membrane penetration compared to phenyl or oxadiazole substituents in analogs .

Core Modifications: Benzothieno[3,2-d]pyrimidine-dione (target) vs. thieno[2,3-d]pyrimidine-dione (analogs): The fused benzene ring in the target compound may augment stability and π-π stacking interactions with biological targets .

Synthetic Routes :

  • The target compound likely follows alkylation strategies similar to those in and , where benzyl chlorides or chloroacetamides are used to functionalize the pyrimidine-dione core .

Research Findings and Structure-Activity Relationships (SAR)

Antimicrobial Efficacy: Analogs with oxadiazole or thiazole substituents (e.g., and ) exhibit marked activity against S. aureus, suggesting that heterocyclic groups at position 6 enhance target engagement .

Physicochemical Properties :

  • The target’s molecular weight (489.99 g/mol) exceeds that of most analogs, which could impact bioavailability. However, its logP value (estimated >3.5) aligns with optimal ranges for antimicrobial penetration .

Limitations and Gaps: No direct cytotoxicity or pharmacokinetic data are available for the target compound. In contrast, highlights moderate activity in analogs, implying a need for further optimization .

Q & A

Q. 1.1. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including cyclization and alkylation. For example:

  • Cyclization : Reacting aminothiophene carboxylates with urea or thiourea derivatives under reflux conditions forms the benzothienopyrimidine core .
  • Alkylation : Substitution reactions with benzyl halides (e.g., 2,5-dimethylbenzyl chloride) introduce the alkyl side chains. Potassium carbonate in DMF is often used to promote these reactions .
  • Chlorination : Electrophilic aromatic substitution or use of chlorinated precursors ensures proper positioning of the chloro group .
    Key solvents include acetic anhydride (for cyclization) and DMF (for alkylation), with yields ranging from 57% to 68% depending on purification methods .

Q. 1.2. How is the molecular structure characterized experimentally?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons in aromatic and alkyl groups (e.g., methyl substituents at δ ~2.24–2.37 ppm) .
    • IR : Identifies carbonyl (C=O, ~1719 cm⁻¹) and nitrile (CN, ~2220 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 386 for related compounds) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as seen in pyrido[2,3-d]pyrimidine analogs .

Q. 1.3. What preliminary biological activities have been reported?

  • Antimicrobial : Thienopyrimidine derivatives exhibit activity against Staphylococcus aureus (MIC ≤ 25 µg/mL), outperforming metronidazole in some cases .
  • Enzyme Inhibition : Structural analogs interact with kinases and DNA repair enzymes, suggesting potential in oncology .

Advanced Research Questions

Q. 2.1. How can reaction conditions be optimized to enhance synthesis efficiency?

Parameter Optimization Strategy Evidence
Solvent System Use acetic anhydride/acetic acid (1:2 v/v) for cyclization to improve solubility .
Catalyst Sodium acetate (0.5 g) accelerates condensation reactions .
Temperature Reflux at 80–100°C for 2–12 hours ensures complete cyclization .
Purification Crystallization from DMF/water mixtures enhances purity (≥95%) .

Q. 2.2. How do substituent variations impact biological activity?

  • Chlorophenyl vs. Fluorophenyl : Chlorine enhances lipophilicity and target binding, while fluorine improves metabolic stability .
  • Methyl vs. Methoxy Groups : Methyl groups increase steric hindrance, reducing off-target interactions, whereas methoxy groups enhance hydrogen bonding .
  • Case Study : Replacing 5-methylfuran with a nitrobenzyl group in analogs increased antimicrobial activity by 40% .

Q. 2.3. How are computational methods used to predict target interactions?

  • Molecular Docking : Software like MOE models binding to kinase ATP pockets (e.g., EGFR), with binding energies ≤ -8.5 kcal/mol indicating strong affinity .
  • QSAR Models : Electron-withdrawing groups (e.g., -Cl) correlate with improved IC₅₀ values in enzyme inhibition assays .

Q. 2.4. How to resolve contradictions in biological data across studies?

  • Standardized Assays : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and incubation conditions (37°C, 24h) .
  • Structural Confirmation : Verify compound purity via HPLC (>98%) and compare with reference spectra to rule out impurities .

Methodological Challenges

Q. 3.1. What analytical techniques address low solubility in bioassays?

  • Co-solvents : Use DMSO (≤1% v/v) to dissolve compounds without cytotoxicity .
  • Micellar Formulations : Encapsulate the compound in PEG-PLGA nanoparticles to enhance aqueous dispersion .

Q. 3.2. How to validate reaction mechanisms in multi-step syntheses?

  • Isolation of Intermediates : Characterize each step via TLC and NMR to confirm intermediate structures .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., cyclization vs. alkylation) .

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